molecular formula C11H8IN3O2 B3865464 N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide

N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide

Cat. No. B3865464
M. Wt: 341.10 g/mol
InChI Key: ZXIVJHBTLZALKK-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide, also known as INH, is a chemical compound that has been widely studied for its potential therapeutic applications. INH belongs to the class of hydrazide derivatives, which have been known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in target cells. For example, N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide has been shown to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide has also been found to inhibit the activity of various enzymes involved in the biosynthesis of nucleic acids and proteins in bacterial and cancer cells.
Biochemical and Physiological Effects
N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. Studies have shown that N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide can induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide has also been found to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis. Additionally, N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide has been shown to alter the levels of various signaling molecules, such as cytokines and growth factors, which may be involved in its anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide in lab experiments is its relatively low cost and availability. N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide is a commercially available compound that can be easily synthesized using standard laboratory techniques. Additionally, N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide has been extensively studied, and its biological activity and mechanism of action are well understood. However, one limitation of using N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide in lab experiments is its potential toxicity and side effects. N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide has been found to exhibit cytotoxicity and genotoxicity in some cell types, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the study of N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide. One area of research that may be of interest is the development of novel derivatives of N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide and its effects on various signaling pathways and metabolic processes. Finally, the potential therapeutic applications of N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide in the treatment of various diseases, such as tuberculosis, cancer, and inflammatory disorders, warrant further investigation.

Scientific Research Applications

N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide exhibits potent antimicrobial activity against a range of bacterial and fungal pathogens, including Mycobacterium tuberculosis, which is the causative agent of tuberculosis. N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide has also been shown to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide has been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

N-[(E)-(5-iodofuran-2-yl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN3O2/c12-10-2-1-9(17-10)7-14-15-11(16)8-3-5-13-6-4-8/h1-7H,(H,15,16)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIVJHBTLZALKK-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NN=CC2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C/C2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-4-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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